![molecular formula C12H20F3NO4 B2533262 tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate CAS No. 328029-05-6](/img/structure/B2533262.png)

tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are valuable intermediates in organic synthesis and have applications in the synthesis of biologically active compounds, such as natural products and pharmaceuticals 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another study reported the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, Boc protection, and Corey-Fuchs reaction . These methods highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.

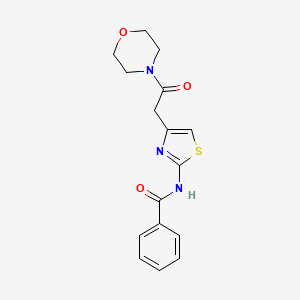

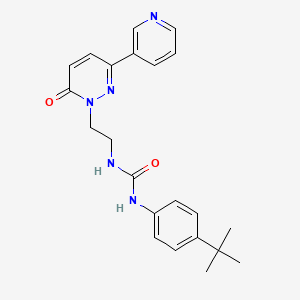

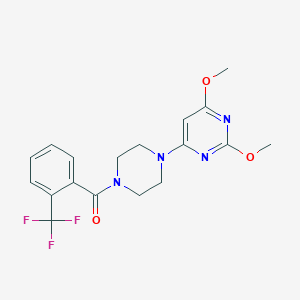

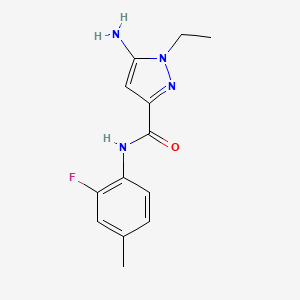

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group and a carbamate moiety. The structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was elucidated using various spectroscopic techniques, revealing intramolecular hydrogen bonds within the molecule . Similarly, the structure of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was established by elemental analysis, high-resolution mass-spectrometry, and NMR spectroscopy .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Enzymatic kinetic resolution of tert-butyl carbamates has been achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . These reactions demonstrate the functional utility of tert-butyl carbamate derivatives in stereoselective synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups imparts steric bulk, which can affect the reactivity and solubility of these compounds. The carbamate group is a key functional moiety that can participate in hydrogen bonding, as seen in the crystal structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, where molecules are linked by hydrogen bonds into chains . The optically active forms of tert-butyl carbamates, obtained through kinetic resolution, are important for the synthesis of chiral molecules .

Applications De Recherche Scientifique

Photocatalyzed Amination and Cascade Reactions

Photoredox-catalyzed reactions have been utilized for the amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives. This method enables the assembly of complex molecules such as 3-aminochromones under mild conditions, showcasing the utility of tert-butyl carbamate derivatives in constructing diverse amino pyrimidines and broadening applications in photocatalyzed protocols (Wang et al., 2022).

Synthesis of Protected Polyamides

The synthesis of protected polyamides utilizing tert-butyl carbamate derivatives demonstrates their importance in selective deprotection and acylation processes. This approach facilitates the creation of compounds with independently removable amino-protecting groups, crucial for the development of selective and efficient synthetic pathways (Pak & Hesse, 1998).

Intermediate for Enantioselective Synthesis

Tert-butyl carbamate derivatives serve as intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Their role is critical in confirming the relative substitution patterns necessary for the synthesis of biologically significant molecules (Ober et al., 2004).

Chemoselective Transformations

The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates highlights the adaptability of tert-butyl carbamate derivatives in synthetic chemistry. These transformations are pivotal in the preparation of N-ester type compounds, showcasing the versatility of tert-butyl carbamate derivatives in organic synthesis (Sakaitani & Ohfune, 1990).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, serving as building blocks in organic synthesis. This discovery opens up new avenues for constructing N-(Boc)hydroxylamines and highlights the importance of tert-butyl carbamate derivatives in the development of novel synthetic methodologies (Guinchard et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO4/c1-5-19-7-6-11(18,12(13,14)15)8-16-9(17)20-10(2,3)4/h6-7,18H,5,8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHUFFUYPQOMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(CNC(=O)OC(C)(C)C)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)

![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)